![molecular formula C14H13NO3S2 B570105 Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate CAS No. 153075-10-6](/img/structure/B570105.png)
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate
Overview
Description
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is an organic compound that has recently attracted attention from researchers due to its potential applications in various fields. It is an impurity formed in the synthesis of 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide (C378370), a thieno[3,2-c]pyridinium compound used as antimicrobial agents .
Molecular Structure Analysis
The molecular structure of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate includes a bicyclic heteroaromatic motif with hydrogen bond donor–acceptor hinge binder motifs . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis
Thieno[3,2-c]pyridine derivatives are frequently used as ATP-mimetic kinase inhibitors . They interact with the hinge region of their kinase, which is a conserved mode of interaction .Physical And Chemical Properties Analysis
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate has a molecular weight of 307.39 and a molecular formula of C14H13NO3S2 . It is soluble in water and DMSO, and appears as a white solid .Scientific Research Applications
Optoelectronic Materials
Thieno[3,2-c]pyridine derivatives have been explored for their potential in optoelectronic materials due to their interesting electronic and fluorescence properties. The substituents on the thienopyridine core can significantly affect these properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other light-emitting materials .
Organic Synthesis
This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Its reactivity allows for various substitutions that can lead to new compounds with desired properties .
Medicinal Chemistry
Thieno[3,2-c]pyridine scaffolds are commonly found in molecules with medicinal properties. They have been used to synthesize compounds with anticancer activity, acting as inhibitors for specific targets such as VEGFR-2, which is important in tumor angiogenesis .
Fluorescence Studies
The fluorescence properties of thieno[3,2-c]pyridine derivatives make them useful in fluorescence studies and sensors. The effect of different substituents on the fluorescence intensity and wavelength can be studied to design new fluorescent probes .
Future Directions
Thieno[3,2-c]pyridine derivatives, including Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, have shown potential in various fields, including as antimicrobial agents . Future research could focus on further exploring these applications, as well as developing new synthetic approaches to overcome the limitations in the availability of synthetic building blocks .
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, also known as 4-Methylbenzenesulfonic acid;thieno[3,2-c]pyridine, is a complex compound with a variety of potential targets. One of the primary targets of this compound is phospholipase C (PLC) isoforms . PLC isoforms are a series of enzymes that regulate many cellular growth functions, making them interesting targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting protein binding to the cell surface glycosaminoglycan, heparan sulfate . This interaction results in a broad spectrum of anti-inflammatory activity .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The inhibition of protein binding to heparan sulfate can affect the cellular dynamics of tubulin-β, inducing cell cycle arrest in the G2-phase . This can lead to a variety of downstream effects, including the reduction of inflammation in certain disease models .
Result of Action
The molecular and cellular effects of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate’s action are diverse. It has been shown to induce G2/M growth inhibition, cell cycle arrest in G2-phase, membrane blebbing, and the formation of multinucleated cells .
properties
IUPAC Name |
4-methylbenzenesulfonic acid;thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS.C7H8O3S/c1-3-8-5-6-2-4-9-7(1)6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGHOZDQCCGLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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